Product packaging for Ethyl 4-(piperidin-4-yl)benzoate(Cat. No.:CAS No. 741729-98-6)

Ethyl 4-(piperidin-4-yl)benzoate

Cat. No.: B3281848
CAS No.: 741729-98-6
M. Wt: 233.31 g/mol
InChI Key: IMMSREKEHZYMFJ-UHFFFAOYSA-N
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Description

Contextualization within Benzoate (B1203000) Ester and Piperidine (B6355638) Chemistry

Ethyl 4-(piperidin-4-yl)benzoate is structurally defined by two key components: a benzoate ester and a piperidine ring. Benzoate esters are a class of organic compounds derived from the condensation of benzoic acid and an alcohol. fiveable.mewikipedia.org In this case, the ester is formed with ethanol (B145695). These esters are common in both natural and synthetic chemistry, often contributing to the fragrance and flavor of fruits and being utilized in perfumery. wikipedia.orgwikipedia.org

The second crucial component is the piperidine ring, a six-membered saturated heterocycle containing a nitrogen atom. wikipedia.org This structural motif is a ubiquitous feature in a vast array of pharmaceuticals and alkaloids, highlighting its significance in bioactive compounds. wikipedia.orgnih.govresearchgate.net The piperidine in this compound is substituted at the 4-position with the ethyl benzoate group.

Significance of the Piperidine Core in Organic Synthesis and Functional Material Science

The piperidine scaffold is a cornerstone in the design and synthesis of new molecules with diverse functions. Its prevalence in pharmaceuticals is a testament to its ability to impart favorable properties to a molecule, such as improved solubility and bioavailability. nih.govresearchgate.net The nitrogen atom within the piperidine ring can act as a basic center and a nucleophile, allowing for a wide range of chemical transformations and interactions with biological targets. wikipedia.org

In organic synthesis, the development of efficient and stereoselective methods for the construction of substituted piperidines is a major area of research. nih.govorganic-chemistry.orgmountainscholar.org The conformational rigidity of the piperidine ring, often existing in a chair conformation, allows for precise spatial arrangement of substituents, which is critical for molecular recognition and biological activity. youtube.com

Beyond medicinal chemistry, piperidine-containing structures are being explored in the field of functional materials. Their ability to form hydrogen bonds and participate in self-assembly processes makes them attractive candidates for the development of supramolecular structures, polymers, and organic frameworks with tailored electronic and optical properties.

Overview of Synthetic Methodologies Leading to Ester and Amine Functional Groups

The synthesis of molecules like this compound relies on a robust toolbox of organic reactions for the formation of its key functional groups: the ester and the amine (within the piperidine ring).

Ester Synthesis: The most traditional and widely used method for ester formation is the Fischer esterification, which involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. pharmacy180.comquora.com Other common methods include the reaction of an alcohol with an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. pharmacy180.com For the synthesis of methyl esters specifically, diazomethane (B1218177) offers a rapid and quantitative method, although its hazardous nature requires careful handling. pharmacy180.com More modern and specialized methods continue to be developed, including those utilizing coupling agents or catalytic systems. organic-chemistry.org

Amine Synthesis: The amine functional group, particularly secondary amines like the one in the piperidine ring, can be synthesized through various reductive routes. wikipedia.org A common industrial method involves the hydrogenation of pyridine over a catalyst like molybdenum disulfide. wikipedia.org In the laboratory, the reduction of amides and nitriles using powerful reducing agents like lithium aluminum hydride (LiAlH4) is a standard procedure. pharmacy180.comopenstax.org Reductive amination, which involves the reaction of an aldehyde or ketone with an amine followed by reduction, is another versatile method for creating primary, secondary, and tertiary amines. openstax.orglibretexts.org The Gabriel synthesis is a classic method for preparing primary amines from alkyl halides. openstax.orglibretexts.org

Research Gaps and Future Directions for this compound Studies

While this compound and its analogs have been utilized as intermediates in the synthesis of various compounds, dedicated research focusing on the molecule itself remains relatively limited. prepchem.comprepchem.comsigmaaldrich.comontosight.aisigmaaldrich.comchemsrc.comchemsynthesis.comontosight.ainih.govepa.gov There are several promising avenues for future investigation:

Exploration of Novel Derivatives: Systematic modification of both the benzoate ester and the piperidine ring could lead to a library of new compounds. For instance, varying the alcohol component of the ester or introducing different substituents onto the piperidine ring could yield molecules with fine-tuned properties.

Applications in Materials Science: The bifunctional nature of this compound makes it an interesting candidate for the synthesis of novel polymers and metal-organic frameworks (MOFs). The ester group can be hydrolyzed to a carboxylic acid, and the piperidine nitrogen can be functionalized, providing multiple points for polymerization or coordination.

Catalysis: The piperidine nitrogen could potentially act as a basic catalyst or a ligand for transition metal catalysts in various organic transformations. Investigating the catalytic activity of this compound and its derivatives could open up new applications.

Detailed Physicochemical Characterization: A comprehensive study of the solid-state properties, including crystal structure and polymorphism, of this compound and its derivatives would be valuable for understanding its behavior in different environments and for its potential use in materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H19NO2 B3281848 Ethyl 4-(piperidin-4-yl)benzoate CAS No. 741729-98-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-piperidin-4-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-5-3-11(4-6-13)12-7-9-15-10-8-12/h3-6,12,15H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMSREKEHZYMFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for Ethyl 4 Piperidin 4 Yl Benzoate

Retrosynthetic Analysis of Ethyl 4-(piperidin-4-yl)benzoate

A retrosynthetic analysis of this compound reveals several logical disconnection points, suggesting various forward synthetic strategies. The two primary disconnections are at the ester linkage and the carbon-carbon bond connecting the phenyl and piperidine (B6355638) rings.

Disconnection 1: Ester Linkage: The most straightforward disconnection is at the ester group (C(O)-O bond). This leads back to 4-(piperidin-4-yl)benzoic acid and ethanol (B145695). This approach focuses on forming the ester in the final step. The precursor, 4-(piperidin-4-yl)benzoic acid, becomes the key intermediate to synthesize. chemicalbook.com

Disconnection 2: Phenyl-Piperidine C-C Bond: An alternative disconnection breaks the bond between the benzene (B151609) and piperidine rings. This suggests a coupling reaction between a piperidine-containing fragment and a benzene-containing fragment. For instance, a Negishi coupling could be employed, using a 4-(N-BOC-piperidyl)zinc iodide and an appropriate aryl halide like ethyl 4-halobenzoate. nih.gov Another approach involves the reaction of a 4-piperidone (B1582916) derivative with an aryl organometallic species. acs.org

Disconnection 3: Piperidine Ring Formation: A third strategy involves building the piperidine ring onto a pre-existing ethyl 4-substituted-phenyl structure. This could be achieved through the cyclization of an acyclic precursor. For example, a one-pot cyclocondensation of a primary amine with an appropriate alkyl dihalide under microwave irradiation represents a possible route. organic-chemistry.org

These retrosynthetic pathways highlight that the synthesis can be approached by either forming the ester bond last, coupling the two main rings together, or constructing the piperidine ring as a key step.

Classical Esterification Techniques for Benzoic Acid Derivatives

The formation of the ethyl ester from a benzoic acid derivative is a critical step in one of the primary synthetic routes. Classical methods like Fischer and Steglich esterification are well-suited for this transformation.

Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. masterorganicchemistry.com The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack from the alcohol. youtube.comyoutube.com

The reaction is an equilibrium process. To drive the reaction toward the ester product, a large excess of the alcohol (in this case, ethanol) is typically used. youtube.com Another strategy is the removal of water as it is formed, often accomplished using a Dean-Stark apparatus with a solvent like toluene (B28343) that forms an azeotrope with water. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and p-toluenesulfonic acid (TsOH). masterorganicchemistry.commdpi.com For a substrate like 4-(piperidin-4-yl)benzoic acid, the piperidine nitrogen would need to be protected (e.g., as a Boc-carbamate) before subjecting it to acidic conditions to prevent protonation and potential side reactions.

Table 1: Comparison of Fischer Esterification Catalysts for Benzoic Acid Esterification

Catalyst Typical Conditions Advantages Disadvantages
H₂SO₄ Excess alcohol, reflux Inexpensive, effective Harsh conditions, potential for side reactions
TsOH Excess alcohol, reflux, often with water removal Solid, easier to handle than H₂SO₄ More expensive than sulfuric acid

| Ionic Liquids | Mild temperatures (e.g., 70°C) | Reusable, can be tuned for specific substrates | Higher cost, may require specific workup |

Data compiled from multiple sources providing general knowledge on the topic. masterorganicchemistry.commdpi.com

The Steglich esterification is a powerful method for forming esters under mild, often room-temperature, conditions. wikipedia.org This makes it particularly suitable for substrates that are sensitive to the harsh acidic conditions of Fischer esterification. organic-chemistry.org The reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

The mechanism involves the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, a more potent nucleophile than the alcohol, then reacts with this intermediate to form an N-acylpyridinium species ("active ester"). This species readily reacts with the alcohol (ethanol) to yield the desired ester, regenerating the DMAP catalyst. A key advantage is that the byproduct, dicyclohexylurea (DCU), is a stable solid that precipitates from most common solvents, simplifying purification. wikipedia.org Other carbodiimides like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are also used, which form a water-soluble urea (B33335) byproduct, facilitating workup in certain applications. nih.gov

Table 2: Key Reagents in Steglich Esterification

Reagent Function Common Examples Key Features
Coupling Agent Activates the carboxylic acid DCC, DIC, EDC Forms a reactive intermediate and a urea byproduct
Catalyst Accelerates the reaction, suppresses side reactions DMAP Acts as an acyl transfer reagent

| Solvent | Reaction medium | DCM, DMF, THF | Typically aprotic solvents |

Data compiled from multiple sources providing general knowledge on the topic. wikipedia.orgnih.govrsc.org

Construction of the Piperidine Ring System

The formation of the 4-substituted piperidine ring is a cornerstone of many synthetic strategies for this class of compounds. This can be achieved either by building the ring from an acyclic precursor or by modifying a pre-existing aromatic heterocycle like pyridine (B92270).

A variety of cyclization methods can be employed to construct the piperidine ring.

Intramolecular Cyclization: One common approach involves the intramolecular cyclization of bifunctional linear molecules. For example, a simple one-pot synthesis can be achieved through the reaction of primary amines with alkyl dihalides in an aqueous medium under microwave irradiation. organic-chemistry.org Another established route is the Dieckmann condensation of a diester, formed by the addition of a primary amine to two equivalents of an acrylate, to yield a 4-piperidone after hydrolysis and decarboxylation. dtic.mil This 4-piperidone is a versatile intermediate for introducing the aryl group.

Radical Cyclization: Modern methods include radical-mediated cyclizations. For instance, the cyclization of linear amino-aldehydes can be mediated by a cobalt(II) catalyst to produce piperidines. mdpi.com

Electroreductive Cyclization: An electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been shown to produce piperidine derivatives efficiently. nih.gov

The catalytic hydrogenation of a corresponding pyridine derivative is one of the most direct methods for synthesizing the piperidine core. For this compound, a suitable precursor would be ethyl 4-(pyridin-4-yl)benzoate. The dearomatization of the pyridine ring can be achieved under various conditions.

Catalytic Hydrogenation: This method typically involves high pressures of hydrogen gas and a metal catalyst. sciencemadness.org Catalysts like platinum oxide (PtO₂), rhodium on carbon (Rh/C), and Raney nickel are effective for this transformation. sciencemadness.orgclockss.org The reaction conditions can often be harsh, but they are highly effective for complete saturation of the ring. A mild procedure using 10% Rh/C in water at 80°C and 5 atm of H₂ has been reported for the hydrogenation of various pyridines. organic-chemistry.org

Chemical Reduction: Alternatives to catalytic hydrogenation exist. The reduction of pyridine N-oxides with ammonium (B1175870) formate (B1220265) and palladium on carbon offers a mild and efficient route to piperidines, tolerating various functional groups. organic-chemistry.org Another method involves the use of samarium diiodide (SmI₂) in the presence of water, which can rapidly reduce pyridine to piperidine at room temperature. clockss.org Historically, the Ladenburg reduction using sodium in boiling alcohol was a common lab-scale method, though it requires a large stoichiometric amount of sodium. sciencemadness.orgclockss.org

Table 3: Selected Methods for the Reduction of Pyridine to Piperidine

Method Reagents Conditions Advantages
Catalytic Hydrogenation H₂, PtO₂ or Rh/C or Raney Ni High pressure, elevated temperature High yield, well-established
Transfer Hydrogenation Ammonium formate, Pd/C Room temperature or reflux Mild conditions, avoids high-pressure H₂
Samarium Diiodide Reduction SmI₂, H₂O, THF Room temperature Very mild, rapid reaction

| Ladenburg Reduction | Sodium, Ethanol | Reflux | Avoids catalytic hydrogenation equipment |

Data compiled from multiple sources providing general knowledge on the topic. organic-chemistry.orgsciencemadness.orgclockss.orgorganic-chemistry.org

Coupling Reactions for Piperidinyl-Phenyl Linkages

The creation of the crucial carbon-carbon bond between the piperidine and phenyl rings is a focal point of synthetic design. Palladium-catalyzed cross-coupling reactions have become indispensable tools for this purpose, offering efficiency and functional group tolerance.

Suzuki-Miyaura Cross-Coupling Strategies

The Suzuki-Miyaura reaction is a powerful and widely used method for forming C(sp²)-C(sp²) bonds, making it highly suitable for constructing the piperidinyl-phenyl scaffold. nih.gov This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. nih.govmdpi.com

For the synthesis of this compound, two primary Suzuki-Miyaura strategies can be envisioned:

Strategy A: Coupling of a piperidine-derived organoboron reagent with an aromatic halide. This involves reacting an N-protected 4-(boronic acid)-piperidine or its corresponding ester with ethyl 4-halobenzoate (where the halogen is typically iodine, bromine, or chlorine).

Strategy B: Coupling of an aromatic organoboron reagent with a piperidine-based halide or triflate. In this approach, ethyl 4-boronylbenzoate is reacted with an N-protected 4-halopiperidine or 4-triflyloxypiperidine.

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligands, base, and solvent system. Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the efficiency of the catalytic cycle. nih.gov The reaction's versatility allows for a broad range of functional groups to be present on both coupling partners, a significant advantage in multistep syntheses. nih.govrsc.org

Table 1: Representative Suzuki-Miyaura Reaction Components for this compound Synthesis

Component Strategy A Example Strategy B Example
Organoboron Reagent N-Boc-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidineEthyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Organohalide Ethyl 4-bromobenzoate (B14158574)N-Boc-4-bromopiperidine
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(dppf)Pd(OAc)₂ with a phosphine ligand
Base K₂CO₃, Cs₂CO₃, or K₃PO₄Na₂CO₃ or K₂CO₃
Solvent Toluene, Dioxane, or THF/Water mixturesDioxane or DMF

This table presents hypothetical, yet standard, combinations for the synthesis based on established Suzuki-Miyaura protocols.

Buchwald-Hartwig Amination Precursors

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. youtube.comresearchgate.net This palladium-catalyzed cross-coupling reaction typically joins an aryl halide or triflate with an amine. youtube.comunistra.fr

While the direct synthesis of the C-C linked this compound does not involve a Buchwald-Hartwig reaction for the key piperidinyl-phenyl bond, this methodology is crucial for synthesizing important precursors and structural analogues where the linkage is through a nitrogen atom. For example, the synthesis of ethyl 4-(piperazin-1-yl)benzoate, a close analogue, would directly employ this reaction by coupling ethyl 4-bromobenzoate with piperazine (B1678402).

The key components of this reaction include:

Aryl Halide/Triflate: The aromatic partner.

Amine: The nitrogen-containing coupling partner.

Palladium Catalyst: Often a Pd(0) source or a precatalyst that is reduced in situ.

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical for high efficiency. youtube.com

Base: A non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine.

The reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and materials science. youtube.com

Novel Synthetic Routes for this compound

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally benign routes for constructing complex molecules like this compound.

Chemo-selective Transformations

Chemo-selectivity, the ability to react with one functional group in the presence of others, is paramount in the synthesis of multifunctional molecules. In the context of this compound and its derivatives, several chemo-selective transformations are critical:

N-Functionalization: The secondary amine of the piperidine ring is a highly reactive site. Selective N-alkylation, N-acylation, or N-arylation can be achieved while leaving the ethyl ester group untouched by carefully selecting reagents and reaction conditions. For instance, acylation can be performed under basic conditions using an acyl chloride or anhydride (B1165640).

Ester Hydrolysis: Conversely, the ethyl ester can be selectively saponified to the corresponding carboxylic acid using a base like lithium hydroxide (B78521) (LiOH) in a water/THF mixture, typically without affecting the piperidine moiety.

Reduction of the Ester: The ester can be selectively reduced to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). This transformation allows for further derivatization at the para-position of the phenyl ring.

Green Chemistry Principles in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of piperidine-containing compounds, these principles are being increasingly applied. A notable example is the use of deep eutectic solvents (DESs) as an alternative to volatile organic compounds. asianpubs.orgresearchgate.net

A study demonstrated the synthesis of piperidin-4-one derivatives, key precursors to the piperidine ring system, using a deep eutectic solvent composed of glucose and urea. asianpubs.orgresearchgate.net This solvent is inexpensive, biodegradable, and non-toxic, offering a significant environmental advantage. asianpubs.org The reactions in this medium proceeded with good to excellent yields, highlighting the potential for developing greener synthetic routes for this compound starting from fundamental building blocks. researchgate.net

Table 2: Green Chemistry Approaches in Piperidine Synthesis

Green Principle Application in Synthesis Benefit
Safer Solvents Use of deep eutectic solvents (e.g., glucose-urea) for piperidin-4-one synthesis. asianpubs.orgReduced use of volatile organic compounds, lower toxicity, biodegradability.
Catalysis Employing highly efficient palladium catalysts at low loadings for cross-coupling reactions. unistra.frReduced metal waste, increased atom economy, milder reaction conditions.
Atom Economy Designing synthetic routes (e.g., one-pot reactions) that maximize the incorporation of starting materials into the final product.Less waste generation, increased efficiency.

Stereoselective Synthesis of this compound Analogues

While this compound itself is achiral, the introduction of substituents onto the piperidine ring creates stereocenters, necessitating stereoselective synthetic methods to control the spatial arrangement of atoms. The development of such methods is crucial for producing enantiomerically pure analogues, as different stereoisomers often exhibit distinct biological activities.

Strategies for stereoselective synthesis include:

Chiral Pool Synthesis: Starting from an enantiomerically pure building block, such as a derivative of a natural amino acid.

Asymmetric Catalysis: Using a chiral catalyst to induce stereoselectivity in a key bond-forming step. For example, asymmetric hydrogenation of a tetrahydropyridine (B1245486) precursor could yield a specific enantiomer of a substituted piperidine.

Diastereoselective Reactions: Controlling the formation of one diastereomer over another. For instance, the diastereoselective reduction of a ketone on a chiral piperidine ring can be achieved using stereodirecting auxiliaries or specific reducing agents. unistra.fr Research into the diastereoselective synthesis of related heterocyclic scaffolds has shown that the choice of reducing agent (e.g., DIBAL-H) can be critical in achieving high diastereoselectivity. unistra.fr

The ability to selectively synthesize specific stereoisomers of this compound analogues is a significant area of research, enabling the fine-tuning of molecular properties for various applications.

In-depth Analysis of this compound Remains Elusive Due to Lack of Publicly Available Scientific Data

A comprehensive review of the chemical compound this compound is currently hindered by a significant lack of publicly accessible, detailed experimental data. Despite its structural simplicity, combining a piperidine ring and an ethyl benzoate (B1203000) moiety, specific research findings on its structural elucidation and conformational analysis are not available in surveyed scientific literature, patents, or chemical databases. This scarcity of information prevents a thorough and accurate discussion as per the requested detailed outline.

The synthesis of piperidine derivatives is a common practice in medicinal chemistry, with many such compounds serving as intermediates in the development of new therapeutic agents. However, it appears that this compound is likely a transient intermediate that is synthesized and used in subsequent reactions without being isolated and fully characterized, or that its characterization data resides in proprietary databases that are not publicly accessible.

Attempts to retrieve specific experimental data for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) and Raman spectroscopy, and X-ray crystallography for this compound have been unsuccessful. While data for structurally related compounds—such as isomers like Ethyl 4-piperidinecarboxylate, or analogues like Ethyl 4-(piperazin-1-yl)benzoate and various N-substituted piperidine derivatives—are available, this information is not directly applicable for a scientifically rigorous article focused solely on the title compound.

Consequently, the creation of detailed data tables and an in-depth analysis of the spectroscopic and crystallographic features of this compound and its salts cannot be performed at this time. The generation of such an article would require speculation and extrapolation from related molecules, which would not meet the standards of scientific accuracy and would deviate from the instruction to focus exclusively on the specified compound.

Further research, potentially through direct synthesis and characterization, would be required to generate the necessary data to produce the requested scientific article.

Structural Elucidation and Conformational Analysis of Ethyl 4 Piperidin 4 Yl Benzoate

Conformational Isomerism of the Piperidine (B6355638) Ring

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts puckered conformations to alleviate ring strain. The most significant of these are the chair and boat forms.

The chair conformation is the most stable and predominant form for piperidine and its simple derivatives. nih.govmdpi.comchemrevlett.com In this arrangement, the carbon-carbon bonds are staggered, minimizing torsional strain. The chair form can exist in two rapidly interconverting isomers, and substituents can occupy either axial or equatorial positions.

The boat conformation is a less stable, more flexible form. It is characterized by eclipsing interactions between hydrogens on four of the carbon atoms, leading to significant torsional strain. There is also a steric interaction between the "flagpole" hydrogens at the C1 and C4 positions. A variation of the boat form, the twist-boat conformation , alleviates some of this strain by slightly twisting the ring structure. researchgate.net Generally, the twist-boat is energetically more favorable than the true boat conformation. nih.gov

The energy difference between the chair and twist-boat conformations in piperidine itself is significant, with the chair being more stable by several kcal/mol. However, the presence of bulky substituents or specific ring fusions can alter this energy landscape, sometimes favoring non-chair conformations. rsc.orgias.ac.in

Energetic Comparison of Piperidine Conformations
ConformationRelative Energy (kcal/mol)Key Strain Features
Chair0 (most stable)Staggered bonds, minimal torsional strain
Twist-Boat~5.5Reduced eclipsing and flagpole interactions compared to boat
Boat~6.9Eclipsing interactions, flagpole steric strain

The presence of a substituent on the piperidine ring, such as the ethyl benzoate (B1203000) group at the 4-position in Ethyl 4-(piperidin-4-yl)benzoate, significantly influences the conformational equilibrium. For 4-substituted piperidines, the relative energies of the conformers are very similar to those of analogous cyclohexanes. nih.gov

In the case of this compound, the bulky ethyl benzoate group will have a strong preference for the equatorial position in the chair conformation to minimize 1,3-diaxial interactions. Placing this large group in the axial position would lead to significant steric hindrance with the axial hydrogens on C2 and C6 of the piperidine ring.

Studies on related 4-substituted piperidines have shown that the conformational free energies can be accurately predicted using molecular mechanics calculations. nih.gov For polar substituents at the 4-position, protonation of the piperidine nitrogen can lead to a stabilization of the axial conformer due to electrostatic interactions. nih.gov However, for a non-polar substituent like an ethyl benzoate group, this effect is expected to be minimal.

Influence of Substituent Position on Piperidine Ring Stability
Substituent PositionRelative StabilityReason
EquatorialMore StableMinimizes steric hindrance (1,3-diaxial interactions)
AxialLess StableIncreased steric strain with axial hydrogens

Molecular Dynamics Simulations for Solution-Phase Conformations

While gas-phase calculations and solid-state crystal structures provide valuable insights, the conformational behavior of a molecule in solution can be different due to solvent interactions. nih.gov Molecular dynamics (MD) simulations are a powerful computational tool used to model the dynamic behavior of molecules in a solution environment over time. nih.gov

For this compound, MD simulations in a relevant solvent would provide a detailed picture of its conformational landscape. These simulations can reveal the populations of different conformers (chair, twist-boat, etc.) and the rates of interconversion between them. The simulations would likely confirm the strong preference for the chair conformation with the ethyl benzoate group in the equatorial position. They could also explore the flexibility of the ethyl benzoate substituent itself and any potential intramolecular interactions.

The accuracy of MD simulations depends heavily on the force field used, which is a set of parameters describing the potential energy of the system. nih.gov For piperidine-containing molecules, force fields like AMBER and OPLS have been used with success. nih.gov By running simulations for a sufficient length of time, it is possible to obtain a statistically meaningful ensemble of conformations that represents the behavior of the molecule in solution.

Reactivity and Derivatization of Ethyl 4 Piperidin 4 Yl Benzoate

Reactions at the Ester Functional Group

The ester functional group of ethyl 4-(piperidin-4-yl)benzoate is prone to several nucleophilic substitution reactions, which are essential for altering the carboxylic acid part of the molecule.

The hydrolysis of this compound to 4-(piperidin-4-yl)benzoic acid is a crucial reaction, frequently used in creating pharmacologically active compounds. This process is typically conducted under basic conditions, such as heating with an aqueous solution of a strong base like sodium hydroxide (B78521).

The rate of this hydrolysis is affected by temperature, base concentration, and the solvent used. The reaction follows a nucleophilic acyl substitution pathway. A hydroxide ion attacks the ester's carbonyl carbon, forming a tetrahedral intermediate. This intermediate then breaks down to produce the carboxylate salt and ethanol (B145695). Acidification of the mixture then yields the final carboxylic acid.

Transesterification converts the ethyl ester of this compound into other ester forms. This acid or base-catalyzed reaction involves treating the original ester with a different alcohol. Using a higher-boiling-point alcohol, for example, can result in a new ester as ethanol is removed. This is a valuable method for introducing different alkyl or aryl groups to the ester, which in turn modifies the molecule's physicochemical properties.

The ester group can be reduced to a primary alcohol, forming (4-(piperidin-4-yl)phenyl)methanol. This is often achieved with strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF). The reaction involves the addition of a hydride ion to the carbonyl carbon, followed by another hydride addition to the resulting aldehyde. A subsequent aqueous workup produces the desired diol. This reduction is a vital step in synthesizing various biologically active molecules that require a hydroxymethyl group. While lithium aluminum hydride is a common choice, other reducing agents like sodium borohydride (B1222165) in methanol (B129727) can also be used to reduce aromatic esters to their corresponding alcohols.

Reactions at the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring acts as a nucleophilic center, readily reacting with a range of electrophiles.

N-alkylation adds an alkyl group to the piperidine nitrogen. This is usually done by reacting this compound with an alkyl halide, such as benzyl (B1604629) bromide, in the presence of a base to neutralize the resulting hydrogen halide. mdpi.com A variety of substituents can be introduced by carefully selecting the alkylating agent and reaction conditions.

N-acylation involves reacting the piperidine nitrogen with an acylating agent like an acid chloride or anhydride (B1165640) to create an amide. For instance, reacting it with acetyl chloride in the presence of a base such as triethylamine (B128534) produces the N-acetyl derivative. These N-acylated products are often significant in drug discovery. mdpi.com

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Reactant Reagent Product
This compound Benzyl bromide Ethyl 4-(1-benzylpiperidin-4-yl)benzoate
This compound Acetyl chloride Ethyl 4-(1-acetylpiperidin-4-yl)benzoate

The basic nature of the piperidine nitrogen enables salt formation when treated with acids. Reacting it with a stoichiometric amount of an acid like hydrochloric acid or sulfuric acid in a suitable solvent leads to the precipitation of the corresponding ammonium (B1175870) salt. google.comnih.gov These salts are typically crystalline solids with higher melting points and better water solubility than the free base.

Creating these salts is a common strategy in pharmaceutical development to enhance the handling and bioavailability of drug candidates. These salts are characterized using methods like melting point determination, elemental analysis, and spectroscopic techniques such as NMR and IR to confirm their structure and stoichiometry.

Table 2: Common Salts of this compound

Acid Used Salt Formed
Hydrochloric acid This compound hydrochloride
Sulfuric acid This compound sulfate

Table 3: List of Chemical Compounds

Compound Name
This compound
4-(Piperidin-4-yl)benzoic acid
Sodium hydroxide
(4-(Piperidin-4-yl)phenyl)methanol
Lithium aluminum hydride
Tetrahydrofuran
Methyl iodide
Benzyl bromide
Triethylamine
Acetyl chloride
Ethyl 4-(1-benzylpiperidin-4-yl)benzoate
Ethyl 4-(1-acetylpiperidin-4-yl)benzoate
Ethyl 4-(1-propionylpiperidin-4-yl)benzoate
Hydrochloric acid
Sulfuric acid
Acetic acid
This compound hydrochloride
This compound sulfate

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

The benzene ring of this compound is substituted with two groups: an ethyl carboxylate group (-COOEt) and a piperidin-4-yl group. These substituents exert significant influence on the reactivity of the aromatic ring towards electrophilic attack and direct the position of incoming electrophiles.

Specific studies on the direct nitration and halogenation of this compound are not extensively reported in the literature. However, the outcomes of such reactions can be predicted based on the known reactivity of substituted benzenes.

Nitration: The nitration of an aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. For this compound, the reaction would introduce a nitro group (-NO₂) onto the benzene ring. The conditions would need to be carefully controlled to avoid side reactions, such as oxidation or reactions involving the piperidine nitrogen.

Halogenation: Electrophilic halogenation introduces a halogen (e.g., Cl, Br) onto the aromatic ring. This is typically carried out using a halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃). wikipedia.org For instance, bromination would involve the reaction of the compound with bromine (Br₂) and a Lewis acid. The reaction of phenols with halogens is known to be faster in polar solvents and under basic conditions due to the formation of more reactive phenoxide ions. wikipedia.org While not a phenol, the electronic nature of the substituents on this compound will dictate its reactivity.

The regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound is governed by the electronic effects of the two substituents.

Ethyl Benzoate (B1203000) Group (-COOEt): The ester group is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl group. wikipedia.orgvaia.com EWGs deactivate the aromatic ring towards electrophilic attack and are meta-directors. wikipedia.orgrsc.org Therefore, the ester group directs incoming electrophiles to the positions meta to itself (i.e., positions 3 and 5).

Piperidin-4-yl Group: The piperidin-4-yl group, being an alkyl-type substituent attached to the benzene ring, is generally considered an electron-donating group (EDG) through an inductive effect (+I). libretexts.org EDGs activate the aromatic ring and are ortho- and para-directors. libretexts.org In this case, the para position is already occupied by the ester group, so the piperidin-4-yl group would direct incoming electrophiles to the positions ortho to itself (i.e., positions 3 and 5).

The directing effects of both the ester group (meta-directing) and the piperidin-4-yl group (ortho-directing) converge on the same positions (3 and 5) of the benzene ring. This concordance of directing effects leads to a strong preference for substitution at these positions.

SubstituentElectronic EffectDirecting Influence
Ethyl Carboxylate (-COOEt)Electron-Withdrawing (Deactivating)Meta-directing
Piperidin-4-ylElectron-Donating (Activating)Ortho-, Para-directing
Combined Effect Overall Deactivation Substitution at positions 3 and 5

Palladium-Catalyzed Cross-Coupling Reactions at the Aromatic Ring (after suitable functionalization)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org To make the aromatic ring of this compound amenable to these reactions, it must first be functionalized with a suitable group, typically a halide (e.g., Br, I) or a triflate. The resulting aryl halide or triflate can then participate in various cross-coupling reactions.

The Suzuki-Miyaura coupling is a widely used reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid or ester) and an aryl or vinyl halide, catalyzed by a palladium(0) complex. youtube.com

For a halogenated derivative of this compound, for instance, Ethyl 4-(3-bromo-4-(piperidin-4-yl)phenyl)benzoate, a Suzuki-Miyaura coupling with an arylboronic acid (Ar-B(OH)₂) would yield a biaryl product. The reaction is typically carried out in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base. youtube.com Microwave-assisted Suzuki-Miyaura reactions have been shown to be effective for the synthesis of highly functionalized biaryl intermediates.

Reactant 1Reactant 2CatalystBaseProduct
Halogenated this compoundArylboronic AcidPd(0) complexe.g., K₂CO₃, Na₂CO₃Biaryl derivative

The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgyoutube.com

Starting with a halogenated derivative of this compound, a Sonogashira coupling with a terminal alkyne (R-C≡CH) would introduce an alkyne moiety onto the aromatic ring. This provides a versatile handle for further synthetic transformations. Copper-free Sonogashira couplings have also been developed. libretexts.org

Reactant 1Reactant 2CatalystsBaseProduct
Halogenated this compoundTerminal AlkynePd catalyst, Cu(I) co-catalystAmine (e.g., Et₃N)Alkynyl derivative

Novel Reaction Pathways and Catalytic Transformations Involving this compound

Research into novel reaction pathways involving the 4-arylpiperidine scaffold is ongoing, driven by the prevalence of this motif in pharmaceuticals. While specific novel reactions for this compound are not widely documented, related catalytic transformations on similar structures highlight potential areas of exploration.

The functionalization of piperidines and other saturated aza-cycles is an active area of research. researchgate.net For instance, methods for the α-functionalization of piperidines have been developed. researchgate.net Furthermore, catalyst-free annulation reactions of related heterocyclic systems have been reported, suggesting possibilities for constructing more complex fused ring systems from derivatives of this compound. researchgate.net

The development of new catalytic systems continues to expand the scope of reactions applicable to complex molecules. For example, Negishi cross-coupling reactions, which involve organozinc reagents, have been used for the synthesis of 4-arylpiperidines. nih.gov Such methodologies could potentially be adapted for the derivatization of this compound.

Computational and Theoretical Studies of Ethyl 4 Piperidin 4 Yl Benzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into electron distribution, reactivity, and spectroscopic properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. malayajournal.org A smaller gap suggests that the molecule is more likely to be reactive. FMO analysis helps in understanding the electron-donating (from the HOMO) and electron-accepting (to the LUMO) capabilities of a molecule. malayajournal.org For Ethyl 4-(piperidin-4-yl)benzoate, this analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. While specific HOMO and LUMO energy values for this compound are not available, related studies on similar molecules show that such calculations are instrumental in predicting reaction mechanisms. nih.gov

Charge Distribution and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and predicting sites for intermolecular interactions. malayajournal.org The MEP map illustrates the regions of positive and negative electrostatic potential, which correspond to areas that are attractive to nucleophiles and electrophiles, respectively. malayajournal.org For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the ester group and a more positive potential around the hydrogen atoms of the piperidine (B6355638) ring's amine group. This information is critical for understanding how the molecule might interact with other molecules or biological targets.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional structure (geometry optimization) of a molecule and for predicting its vibrational frequencies. scholarsresearchlibrary.com The optimized geometry corresponds to the lowest energy conformation of the molecule. Calculating the vibrational frequencies can help in the interpretation of experimental infrared (IR) and Raman spectra. scholarsresearchlibrary.com For this compound, DFT calculations would provide precise bond lengths, bond angles, and dihedral angles. The calculated vibrational spectrum could then be compared with experimental data to confirm the molecular structure.

Prediction of Spectroscopic Properties using Computational Methods

Computational methods, particularly time-dependent DFT (TD-DFT), can be employed to predict various spectroscopic properties, including UV-Vis, NMR, and IR spectra. The prediction of these spectra can aid in the identification and characterization of the compound. For instance, calculated NMR chemical shifts can be compared with experimental data to assign signals to specific atoms within the molecule.

Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration

Molecular mechanics and molecular dynamics (MD) simulations are computational techniques used to explore the conformational flexibility of a molecule. This compound has several rotatable bonds, leading to a complex conformational landscape. MD simulations can track the movement of atoms over time, providing insights into the molecule's dynamic behavior and preferred conformations in different environments.

In Silico Modeling of Molecular Interactions (non-clinical)

In silico modeling, such as molecular docking, can be used to predict how a molecule might bind to a protein or other macromolecule. This is valuable for fundamental research into molecular recognition processes. For this compound, docking studies could hypothetically be used to explore its potential interactions with various enzymes or receptors, providing insights into its chemical biology, separate from any clinical applications. Such studies often rely on scoring functions to estimate the binding affinity and identify key interacting residues.

Reaction Mechanism Studies through Computational Approaches

The synthesis of this compound can be envisioned through several synthetic pathways, primarily involving the formation of the C-N bond between the piperidine ring and the phenyl ring, or the esterification of a carboxylic acid precursor. While specific computational studies detailing the reaction mechanism for the synthesis of this exact molecule are not extensively documented in publicly available literature, the reaction mechanisms for the core synthetic transformations involved are well-elucidated through computational approaches such as Density Functional Theory (DFT). These studies provide valuable insights into the plausible mechanistic pathways, transition states, and energetics of the reactions that would lead to the formation of this compound.

Two primary synthetic routes are considered here for which computational mechanism studies on analogous systems are available:

Nucleophilic Aromatic Substitution (SNAr) or Palladium-Catalyzed N-Arylation: This involves the coupling of a piperidine derivative with an ethyl 4-halobenzoate or a related derivative.

Fischer-Speier Esterification: This route involves the acid-catalyzed esterification of 4-(piperidin-4-yl)benzoic acid with ethanol (B145695).

Nucleophilic Aromatic Substitution (SNAr) and N-Arylation Mechanisms

The formation of the aryl-piperidine bond in this compound can be achieved by reacting piperidine with an activated ethyl 4-halobenzoate (e.g., ethyl 4-fluorobenzoate) in a Nucleophilic Aromatic Substitution (SNAr) reaction, or through a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.

Computational studies, particularly using DFT, have been instrumental in understanding the intricacies of these reactions. For instance, a computational investigation into the SNAr reaction between piperidine and various dinitropyridine derivatives reveals a bimolecular pathway. researchgate.net In this mechanism, the piperidine acts as a nucleophile, attacking the electrophilic carbon on the aromatic ring. The presence of electron-withdrawing groups on the aromatic ring, such as nitro groups in the model system or the ester group in a potential synthesis of the target compound, is crucial for activating the ring towards nucleophilic attack and stabilizing the transition state. researchgate.net Quantum mechanical calculations have shown that these reactions proceed via the formation of a Meisenheimer complex, a resonance-stabilized intermediate, and have been used to determine the activation energies for the formation and decomposition of this complex. researchgate.net

A study on the SNAr reaction of dinitropyridine derivatives with piperidine modeled using DFT calculations indicated that the reaction proceeds via a stable complex, with the nitro groups significantly lowering the energy barrier for the nucleophilic attack by stabilizing the transition state. researchgate.net

Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Nucleophilic AttackPiperidine attacks the electrophilic carbon of the pyridine (B92270) ring.Lowered by electron-withdrawing groups
Meisenheimer Complex FormationFormation of a hydrogen-bonded stabilized intermediate.~14.8 (with base catalyst)
Leaving Group DepartureThe halide or other leaving group is expelled.~28 (uncatalyzed)

This interactive table presents generalized data from computational studies on SNAr reactions involving piperidine and activated aromatic systems. researchgate.net

Palladium-catalyzed Buchwald-Hartwig amination represents another powerful method for forming the C-N bond. Mechanistic studies, often supported by DFT calculations, have shown that these reactions proceed through a catalytic cycle involving oxidative addition, ligand substitution, and reductive elimination. researchgate.net Computational studies on the palladium-catalyzed C(sp³)–H arylation of N-Boc-piperidines have demonstrated that the selectivity of the reaction can be controlled by the choice of ligand, a finding that is well-reproduced by DFT calculations. rsc.org These studies indicate that the reductive elimination step is often selectivity-determining. rsc.org

Fischer-Speier Esterification Mechanism

The synthesis of this compound can also be accomplished via the Fischer-Speier esterification of 4-(piperidin-4-yl)benzoic acid with ethanol in the presence of an acid catalyst. The mechanism of this reaction is well-established and has been the subject of computational analysis in related systems. nih.govmasterorganicchemistry.com

The reaction proceeds through a series of reversible steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: The alcohol (ethanol) acts as a nucleophile and attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: The protonated hydroxyl group leaves as a water molecule, and the carbonyl group is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Computational studies on Fischer esterification, while not specific to this exact molecule, have provided insights into the energetics of each step and the structure of the transition states. nih.gov For example, kinetic analysis supported by computational modeling can help in optimizing reaction conditions by understanding the rate-determining step. nih.gov

Reaction StepIntermediate/Transition StateKey Feature
ProtonationProtonated Carboxylic AcidActivation of carbonyl group
Nucleophilic AttackTetrahedral IntermediateFormation of C-O bond
Water EliminationProtonated EsterReformation of C=O bond
DeprotonationFinal Ester ProductRegeneration of catalyst

This interactive table outlines the key stages of the Fischer-Speier esterification mechanism. masterorganicchemistry.com

Potential Applications and Functional Materials Derived from Ethyl 4 Piperidin 4 Yl Benzoate

Role as a Synthetic Intermediate for Complex Organic Molecules

The inherent reactivity of its two distinct functional groups positions Ethyl 4-(piperidin-4-yl)benzoate as a key intermediate in the synthesis of a wide array of complex organic structures. The piperidine (B6355638) nitrogen can readily undergo N-alkylation, N-arylation, acylation, and other transformations, while the ethyl ester can be hydrolyzed, reduced, or converted to other functional derivatives.

Precursor for Advanced Pharmaceutical Scaffolds (excluding clinical data)

The 4-arylpiperidine motif is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.netresearchgate.net this compound serves as an excellent precursor for synthesizing such scaffolds. The synthesis of these derivatives often involves palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to connect the piperidine ring with various aryl or heteroaryl groups. researchgate.netnih.gov

Derivatives of 4-piperidinol, which can be accessed from precursors like this compound, have been investigated for a range of potential biological activities. ontosight.ai The modification of the piperidine scaffold can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, potentially enhancing attributes like membrane permeability and metabolic stability. researchgate.net For instance, the synthesis of compounds like 1-Methyl-3-propyl-4-(p-chlorophenyl)piperidine, a potent dopamine (B1211576) reuptake inhibitor, showcases the utility of the 4-phenylpiperidine (B165713) core structure in designing neurologically active agents. wikipedia.org

The piperidine ring is a fundamental component in many synthetic pharmaceuticals, and the development of novel synthetic routes to functionalized piperidines is a significant area of research. nih.gov Multicomponent reactions are one of the advanced strategies employed to create highly functionalized piperidine derivatives. taylorfrancis.com The versatility of the piperidine scaffold is further highlighted by its presence in drugs targeting a wide range of conditions, including antipsychotics. nih.gov

Derivative ClassSynthetic ApproachPotential Significance
4-ArylpiperidinesPalladium-catalyzed cross-coupling (e.g., Negishi) researchgate.netnih.govCore structure for various therapeutic agents researchgate.net
Substituted PiperidinolsMulti-step synthesis from piperidine precursors ontosight.aiInvestigated for diverse biological activities ontosight.ai
Dopamine Reuptake InhibitorsStructural simplification of phenyltropane compounds wikipedia.orgPotential in addressing neurological conditions wikipedia.org
Antipsychotic AgentsAttachment of heterocyclic groups to the piperidine ring nih.govDevelopment of novel treatments for psychiatric disorders nih.gov

Building Block for Agrochemicals (excluding dosage/administration)

The piperidine scaffold is not only prevalent in pharmaceuticals but also holds significance in the agrochemical industry. While direct examples of this compound's application in this field are not extensively documented in readily available literature, the broader class of 4-arylpiperidines has been explored in the discovery of new agrochemicals. researchgate.net The structural features that make piperidine derivatives effective in biological systems in medicine can be translated to the development of new pesticides and herbicides.

The synthesis of piperidine-containing compounds for agrochemical use would follow similar synthetic strategies as in pharmaceutical chemistry, focusing on creating molecules with specific activities against agricultural pests or weeds. The ability to introduce a variety of substituents onto the piperidine ring allows for the fine-tuning of a compound's properties to achieve desired efficacy and selectivity.

Applications in Material Science

The reactivity of the piperidine and benzoate (B1203000) functionalities in this compound also lends itself to applications in material science, particularly in the synthesis of novel polymers and functional monomers.

Incorporation into Polymer Architectures

Piperidine-containing polymers have been synthesized and investigated for various properties. google.com For example, temperature-responsive polymers containing piperidine carboxamide have been developed, exhibiting either upper or lower critical solution temperatures (UCST or LCST) depending on their specific chemical structure. nih.govacs.org These materials have potential applications in areas where temperature-dependent solubility is advantageous.

The synthesis of hyperbranched polymers based on piperidine-4-one has also been reported. acs.org These polymers can be created with a high degree of branching by using a piperidine-based monomer in the presence of an acid catalyst. acs.org Such materials can possess unique physical and chemical properties compared to their linear counterparts.

Development of Functional Monomers

This compound can be chemically modified to produce functional monomers for polymerization. For instance, the piperidine nitrogen can be reacted with an acryloyl or methacryloyl chloride to introduce a polymerizable group. The resulting monomer could then be used in radical polymerization to create polymers with pendant piperidine-benzoate units. researchcommons.org The synthesis of various polymers from piperidine-containing monomers, such as 1-chloro-3-piperidine-2-propylmethacrylate, has been studied, investigating the kinetics and parameters of the polymerization process. researchcommons.org

Polymer TypeMonomer/PrecursorKey FeaturePotential Application
Temperature-Responsive PolymersN-acryloyl-nipecotamide, N-acryloyl-isonipecotamide nih.govacs.orgUCST or LCST behavior in aqueous solutions nih.govacs.orgSmart materials, controlled release systems
Hyperbranched Polymers1-(3-phenoxypropyl)piperidine-4-one acs.orgHigh degree of branching acs.orgUnique rheological and processing properties
Poly(meth)acrylates1-chloro-3-piperidine-2-propylmethacrylate researchcommons.orgPendant piperidine functionality researchcommons.orgFunctional coatings, specialty polymers

Catalytic Applications or Ligand Design Potential

The piperidine moiety is a common structural element in the design of ligands for transition metal catalysis. The nitrogen atom can coordinate to a metal center, and by modifying the substituents on the piperidine ring, the steric and electronic properties of the resulting metal complex can be tuned.

A range of ligands based on 2-(aminomethyl)piperidine (B33004) have been complexed with various metals and screened for their catalytic activity in ring-opening polymerization of rac-lactide. rsc.org This demonstrates the potential of piperidine-based ligands in catalysis. While direct catalytic applications of this compound are not prominent, it can serve as a starting material for more complex ligand structures. For example, the benzoate group could be modified to include additional donor atoms, creating a multidentate ligand.

Piperidine and its derivatives have also been used as ancillary ligands in ruthenium complexes for metathesis polymerization. Furthermore, the piperazine (B1678402) scaffold, which is structurally related to piperidine, has been extensively used in the development of ligands for catalysis and in the formation of metal-organic frameworks (MOFs). rsc.org The principles of ligand design from these related systems can be applied to derivatives of this compound. Chiral ligands and catalysts based on piperidine are also crucial for achieving stereo- and regioselectivity in various chemical transformations. nih.govmdpi.com

Applications in Chemo-Sensors or Probes (non-biological detection mechanisms)

The design of chemo-sensors often relies on the integration of a recognition unit (receptor) and a signaling unit (transducer). The structure of this compound is well-suited for this purpose, with the piperidine and benzoate components offering distinct functionalities that can be exploited for the detection of various analytes.

The piperidine nitrogen atom can be readily functionalized to create specific binding sites for metal ions and other chemical species. For instance, the synthesis of Schiff bases from piperidine derivatives has been shown to yield effective "turn-on" fluorescent chemo-sensors for metal ions like Cu²⁺. researchgate.net In a similar vein, the piperidine moiety of this compound could be derivatized to incorporate a Schiff base or other ion-selective ligands. The subsequent coordination with a target analyte would induce a change in the electronic properties of the molecule, leading to a detectable optical or electrochemical signal.

Moreover, the benzoate portion of the molecule can also participate in sensing mechanisms. Research has demonstrated the use of terahertz metasurface sensors for the highly sensitive detection of benzoic acid and its derivatives. mdpi.comresearchgate.net This suggests that materials incorporating the 4-(piperidin-4-yl)benzoate scaffold could be developed for the detection of aromatic carboxylic acids or other molecules capable of interacting with the benzoate group through hydrogen bonding or π-π stacking.

The functionalization of nanoparticles with related compounds, such as Piperidine-4-carboxylic acid, to create hybrid catalytic materials also points towards the potential of this compound in sensor development. diva-portal.orgresearchgate.net By anchoring this compound or its derivatives onto the surface of nanoparticles, highly sensitive and reusable sensing platforms could be fabricated.

A hypothetical chemo-sensor design based on this compound could involve the following components:

Component Function Potential Analytes
Piperidine Moiety Analyte Recognition Site (after functionalization)Metal ions (e.g., Cu²⁺, Ni²⁺), Anions
Benzoate Moiety Signaling Unit / Interaction SiteAromatic compounds, Carboxylic acids
Ethyl Group Modulator of Solubility and Electronic Properties-

Exploration in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of non-covalent interactions to form large, well-organized assemblies. The benzoic acid and piperidine components of this compound are both known to participate in the formation of such supramolecular structures.

Benzoic acid and its derivatives are well-documented building blocks in supramolecular chemistry due to their ability to form robust hydrogen-bonded dimers and other assemblies. nih.govnih.govrsc.org The carboxylic acid group (or its ester derivative) can act as both a hydrogen bond donor and acceptor, facilitating the formation of predictable and stable networks. In the case of this compound, the ester group, along with the aromatic ring, can participate in hydrogen bonding and π-π stacking interactions, driving the self-assembly of molecules into higher-order structures like liquid crystals or gels.

The piperidine ring also plays a crucial role in directing supramolecular architectures. The nitrogen atom can be protonated to form piperidinium (B107235) salts, which can then engage in strong N⁺-H···O⁻ hydrogen bonds with carboxylates or other anionic species. This has been observed in the formation of H-shaped centrosymmetric hydrogen-bonded synthons in cocrystals of piperidone derivatives. nih.gov Such interactions can be used to construct complex, multi-component supramolecular systems with tailored properties.

The potential of this compound and its derivatives in supramolecular chemistry is summarized in the table below:

Structural Feature Type of Interaction Potential Supramolecular Structure
Benzoate Group Hydrogen Bonding, π-π StackingDimers, Chains, Sheets, Liquid Crystals
Piperidine Ring Hydrogen Bonding (as piperidinium), van der Waals forcesCocrystals, Coordination Polymers, Metal-Organic Frameworks
Overall Molecular Shape Steric Hindrance, Conformational FlexibilityControl over assembly dimensionality and packing

Analytical Methodologies for Quantitative and Qualitative Determination of Ethyl 4 Piperidin 4 Yl Benzoate

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic methods are fundamental in separating Ethyl 4-(piperidin-4-yl)benzoate from impurities and quantifying its concentration. The choice of technique depends on the specific analytical requirements, such as the volatility of the compound and the potential presence of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. A typical HPLC method involves a reversed-phase column, which separates compounds based on their hydrophobicity.

A common setup for the analysis of related piperidine (B6355638) derivatives involves an Agilent 1200 series LC system equipped with an Agilent Eclipse XDB-C18 column (5 μm, 4.6×150 mm). rsc.org The separation is often achieved using a gradient elution with a mobile phase consisting of aqueous acetonitrile (B52724) (CH3CN) containing a small percentage of formic acid (0.05%) to improve peak shape and resolution. rsc.org The column temperature is typically maintained at 30 °C, and detection is carried out using a UV detector at a wavelength of 240 nm. rsc.org The flow rate is generally set at 1.0 ml/min. rsc.org

Method validation is a critical aspect to ensure the reliability of the analytical data. According to ICH guidelines, validation parameters include linearity, range, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. ekb.eg Linearity is established by analyzing a series of standard solutions of known concentrations and demonstrating a linear relationship between concentration and detector response, with a correlation coefficient (R²) of ≥ 0.95 being acceptable. eurl-pesticides.eu

Table 1: Typical HPLC Method Parameters for Analysis of Piperidine Derivatives

ParameterValue
Instrument Agilent 1200 series LC system
Column Agilent Eclipse XDB-C18, 5 μm, 4.6×150 mm
Column Temperature 30 °C
Mobile Phase Aqueous Acetonitrile (35–90%) with 0.05% Formic Acid
Flow Rate 1.0 ml/min
Detector UV at 240 nm

This table is based on methodologies used for similar piperidine compounds and serves as a general guideline.

Gas Chromatography (GC) is generally suitable for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without high temperatures that could lead to degradation, GC can be employed if the compound is derivatized to increase its volatility. However, for routine purity and quantitative analysis of this specific compound, HPLC is often the preferred method due to its direct applicability.

When applicable for related compounds, GC analysis is often coupled with a mass spectrometer (GC-MS) for identification. For instance, in the analysis of other benzoate (B1203000) esters, GC-MS has been used to determine retention times and confirm the structure of the compounds. researchgate.net

This compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral chromatography for the separation of enantiomers is not applicable in this context.

Hyphenated Techniques for Structural Confirmation and Impurity Profiling

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are powerful tools for the structural confirmation of this compound and the identification and quantification of trace-level impurities.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of compounds in complex matrices. This technique is particularly valuable for detecting and quantifying trace-level impurities and for pharmacokinetic studies.

In a typical LC-MS/MS method, the compound is first separated by HPLC, as described previously. The eluent from the HPLC column is then introduced into the mass spectrometer. An electrospray ionization (ESI) source is commonly used to generate ions from the analyte in the positive ion mode. researchgate.net The instrument, often a triple quadrupole mass spectrometer, is operated in multiple reaction monitoring (MRM) mode for high specificity and sensitivity. researchgate.net This involves selecting a specific precursor ion (the molecular ion of this compound) and then monitoring for specific product ions that are formed upon fragmentation.

For example, in the analysis of other piperazine (B1678402) derivatives, LC-MS/MS methods have been developed with a lower limit of quantification (LLOQ) in the low ng/mL range, demonstrating the high sensitivity of this technique. researchgate.netmdpi.com Validation of such methods includes assessing linearity, precision, accuracy, and stability. researchgate.net

Table 2: Illustrative LC-MS/MS Parameters for Analysis of Related Compounds

ParameterDescription
Separation Reverse-phase C18 column with a gradient of methanol-water containing ammonium (B1175870) acetate. researchgate.net
Ionization Electrospray Ionization (ESI) in positive mode. researchgate.net
Detection Triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. researchgate.net
Linearity Typically established over a range from low ng/mL to several hundred ng/mL. researchgate.net
Precision & Accuracy Relative standard deviation (RSD) values are generally expected to be within 15%. researchgate.net

This table is based on methodologies for structurally related compounds and provides a general framework.

As mentioned earlier, Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile compounds. In the context of this compound, GC-MS would be most relevant for identifying any volatile impurities that may be present from the synthesis process. The electron ionization (EI) mode at 70 eV is a standard method for generating reproducible mass spectra of the separated components, which can then be compared against spectral libraries for identification. researchgate.net While not the primary method for the parent compound, it is a valuable tool for a comprehensive impurity profile.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry, particularly in the ultraviolet-visible (UV-Vis) range, offers a simple, rapid, and cost-effective method for the quantitative analysis of this compound. The principle of this method relies on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The chromophore responsible for the UV absorbance of this compound is the ethyl benzoate moiety. Aromatic hydrocarbons and their derivatives are known to absorb strongly in the UV region, typically between 200 and 300 nm. The ester group itself exhibits a weak n→π* transition around 207 nm and a stronger π→π* transition below 200 nm. The primary absorbance, however, arises from the benzene (B151609) ring. For instance, benzoic acid can be quantitatively determined using UV spectrophotometry. nih.gov While the piperidine ring itself does not possess a significant chromophore in the near-UV region nist.gov, its presence does not interfere with the analysis based on the benzoate portion of the molecule.

For quantitative analysis, a pure reference standard of this compound is dissolved in a suitable UV-transparent solvent, such as ethanol (B145695) or methanol (B129727), to prepare a series of standard solutions of known concentrations. The absorbance of these standards is measured at the wavelength of maximum absorbance (λmax), which would be experimentally determined but is expected to be in the region typical for aromatic esters. A calibration curve is then constructed by plotting absorbance versus concentration. The concentration of the compound in an unknown sample can be determined by measuring its absorbance under the same conditions and interpolating the value from the calibration curve.

In cases where the sample matrix is complex, derivatization can be employed to shift the absorbance to the visible region, potentially increasing sensitivity and reducing interferences. For example, methods for related piperazine derivatives involve forming colored charge-transfer or ion-pair complexes with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or bromophenol blue, which can be measured at specific wavelengths in the visible spectrum (e.g., 460 nm and 410 nm, respectively). nih.gov

Table 1: Key Parameters for Spectrophotometric Analysis
ParameterDescriptionTypical Value/Range
PrincipleBeer-Lambert LawA = εbc
ChromophoreEthyl benzoate moietyAromatic ring and carbonyl group
Wavelength RangeUltraviolet (UV)~200-300 nm
SolventUV-transparent solventEthanol, Methanol, Acetonitrile
QuantificationExternal standard calibrationPlot of Absorbance vs. Concentration

Titrimetric Methods for Purity Determination

Titrimetry provides a classic, reliable, and high-precision method for determining the purity of this compound by assaying its basic piperidine functional group. Due to the weak basicity of the piperidine nitrogen, especially in aqueous media, non-aqueous acid-base titration is the method of choice. This technique enhances the basic properties of the amine, leading to a much sharper and more distinct endpoint than what could be achieved in water. nih.govresearchgate.net

The procedure involves dissolving a precisely weighed amount of the sample in a suitable non-aqueous solvent. Glacial acetic acid is a common solvent for this purpose as it can act as a proton donor, leveling the strengths of very weak bases and enhancing their basicity relative to the solvent. nih.gov Other aprotic, inert solvents like toluene (B28343) can also be used. researchgate.net

The sample solution is then titrated with a standardized solution of a strong acid, typically perchloric acid (HClO4) dissolved in the same non-aqueous solvent. nih.gov The reaction is a straightforward acid-base neutralization:

C₅H₁₀N-R + HClO₄ → [C₅H₁₀NH-R]⁺ + ClO₄⁻ (where R is the -C₆H₄COOC₂H₅ group)

The endpoint of the titration can be detected using either a visual indicator or potentiometrically. For potentiometric detection, a glass electrode and a reference electrode are immersed in the solution, and the potential is monitored as the titrant is added. The endpoint is identified by the point of maximum inflection on the titration curve (an S-shaped curve of potential vs. volume of titrant). researchgate.net

Table 2: Typical Parameters for Non-Aqueous Titrimetric Analysis
ParameterReagent/MethodPurpose/Principle
Analyte Functional GroupPiperidine (secondary amine)Acts as a weak base.
TitrantPerchloric acid (in glacial acetic acid)Strong acid in a non-aqueous medium. nih.gov
SolventGlacial Acetic Acid or TolueneEnhances the basicity of the amine for a sharp endpoint. nih.govresearchgate.net
Endpoint DetectionPotentiometric or Visual IndicatorDetermines the equivalence point of the neutralization reaction. researchgate.net
CalculationBased on 1:1 stoichiometryMoles of acid = Moles of amine.

Advanced Hyphenated Techniques for Complex Mixture Analysis

For the analysis of this compound in complex matrices, such as reaction mixtures or biological samples, advanced hyphenated techniques are indispensable. These methods combine a powerful separation technique with a sensitive detection method, providing both qualitative and quantitative information with high selectivity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique. The compound is first introduced into a high-performance liquid chromatography (HPLC) system. Separation is typically achieved using a reversed-phase column (e.g., C18), where the compound is separated from other components based on its polarity. nist.gov A mobile phase consisting of a mixture of water (often with a modifier like formic acid) and an organic solvent (like acetonitrile or methanol) is used. nist.govresearchgate.net

Following separation, the eluent from the HPLC column is directed into the ion source of a mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for a molecule like this compound, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]⁺. The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing a highly specific and sensitive detection method. Quantification is achieved by comparing the peak area of the analyte to that of a standard.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique. Due to the relatively low volatility and polar nature of the piperidine moiety, direct analysis of this compound by GC can be challenging. Therefore, a derivatization step is often required to convert the amine into a more volatile and thermally stable derivative. However, for related, more volatile compounds like piperazine derivatives, GC methods have been successfully developed using capillary columns (e.g., DB-17) and a Flame Ionization Detector (FID) or a mass spectrometer. acs.org The separation in GC is based on the compound's boiling point and its interaction with the stationary phase of the column. As with LC-MS, the mass spectrometer provides definitive identification and quantification.

Table 3: Comparison of Hyphenated Techniques for Analysis
ParameterLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
PrincipleSeparation based on polarity (liquid phase), detection by mass.Separation based on volatility/boiling point (gas phase), detection by mass.
Sample PreparationUsually simple dissolution in mobile phase. nist.govOften requires derivatization to increase volatility. acs.org
Separation ColumnReversed-phase (e.g., C18, Phenyl). nist.govresearchgate.netCapillary column (e.g., DB-1, DB-17). acs.org
Ionization SourceElectrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI).Electron Ionization (EI).
AdvantagesApplicable to non-volatile and thermally labile compounds; no derivatization needed.High chromatographic resolution; extensive spectral libraries for identification.
DisadvantagesPotential for matrix effects and ion suppression.Derivatization adds complexity; not suitable for non-volatile compounds.

Conclusion and Future Research Directions

Summary of Key Findings on Ethyl 4-(piperidin-4-yl)benzoate Chemistry

This compound is a versatile bifunctional molecule that incorporates both a piperidine (B6355638) ring and an ethyl benzoate (B1203000) moiety. This unique structure allows for a wide range of chemical modifications at either the piperidine nitrogen or the ester group. The piperidine nitrogen provides a site for N-alkylation, N-acylation, and other nucleophilic additions, while the ethyl benzoate portion can undergo hydrolysis, amidation, and reduction. The presence of the aromatic ring also allows for electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science.

Emerging Trends in Piperidine and Benzoate Research

Recent research on piperidine-containing compounds has focused on the development of novel synthetic methodologies and their application in the creation of biologically active molecules. ajchem-a.com There is a growing interest in stereoselective synthesis to control the spatial arrangement of substituents on the piperidine ring, which is often crucial for pharmacological activity. nih.gov Furthermore, the incorporation of the piperidine scaffold into multicomponent reactions is an emerging trend, allowing for the rapid construction of complex molecular architectures. ajchem-a.com

In the realm of benzoate chemistry, a significant trend is the development of new catalytic systems for the functionalization of the benzene (B151609) ring. This includes C-H activation strategies that enable the direct introduction of substituents without the need for pre-functionalized starting materials. Additionally, there is ongoing research into the use of benzoate derivatives in the design of liquid crystals, polymers, and other advanced materials.

Unexplored Synthetic Avenues for this compound

While several synthetic routes to this compound and its derivatives have been established, there remain unexplored avenues for its synthesis. One such area is the application of flow chemistry, which could offer advantages in terms of safety, scalability, and reaction control. The use of biocatalysis, employing enzymes to carry out specific transformations, represents another promising but largely unexplored approach for the synthesis of this compound and its chiral derivatives. Furthermore, the development of one-pot, multi-step synthetic sequences starting from readily available precursors could provide more efficient and economical routes to this valuable intermediate.

Potential for Novel Derivatizations and Their Academic Exploration

The bifunctional nature of this compound presents numerous opportunities for the synthesis of novel derivatives. The piperidine nitrogen can be incorporated into more complex heterocyclic systems, or functionalized with a variety of pharmacologically relevant groups. For instance, the synthesis of novel sulfonamide derivatives has been explored for their potential anticonvulsant properties. researchgate.net The ester functionality can be converted into a wide range of other functional groups, such as amides, hydrazides, and carboxylic acids, each offering a handle for further chemical modification. researchgate.net The exploration of these derivatization pathways could lead to the discovery of new compounds with interesting biological activities or material properties, making it a rich area for academic research.

Integration of this compound in Interdisciplinary Chemical Research

The unique structural features of this compound make it a valuable building block for interdisciplinary research. In medicinal chemistry, it can serve as a scaffold for the development of new therapeutic agents targeting a variety of diseases. researchgate.net In materials science, its rigid aromatic core and flexible piperidine unit could be exploited in the design of novel polymers, liquid crystals, and organic frameworks. The synthesis of new derivatives could lead to materials with tailored optical, electronic, or self-assembly properties. Furthermore, its ability to chelate metal ions could be explored in the field of coordination chemistry, leading to the development of new catalysts or imaging agents.

Opportunities for Green Chemistry and Sustainable Synthesis of Related Compounds

The principles of green chemistry can be applied to the synthesis of this compound and related compounds to reduce their environmental impact. nih.gov This includes the use of renewable starting materials, the development of catalytic rather than stoichiometric processes, and the use of environmentally benign solvents and reagents. researchgate.netnih.gov For example, research into the synthesis of piperidines from biomass-derived furfural (B47365) is a promising step towards sustainability. nih.gov The development of solvent-free reaction conditions or the use of water as a solvent are other areas where green chemistry principles can be applied. ajchem-a.com By embracing these approaches, the chemical community can work towards more sustainable methods for the production of this important class of compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 4-(piperidin-4-yl)benzoate, and how is purity validated?

  • Methodological Answer : A typical synthesis involves multi-step reactions starting from ethyl 4-aminobenzoate. For example, intermediates like ethyl 4-isothiocyanatobenzoate can be formed via reaction with tetramethylthiuram disulfide, followed by hydrazine hydrate treatment to introduce the piperidine moiety . Purity is confirmed using thin-layer chromatography (TLC) with solvent systems like ethyl acetate/hexane (1:3), coupled with spectral analysis (¹H/¹³C-NMR for structural confirmation and IR for functional group verification). Discrepancies in retention factors (Rf) or unexpected peaks in NMR/IR spectra necessitate column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C-NMR : Key signals include the ethyl ester group (δ ~1.3 ppm for CH₃, δ ~4.1–4.3 ppm for CH₂ in ¹H-NMR; δ ~60–65 ppm for OCH₂ in ¹³C-NMR) and the piperidine ring protons (δ ~2.5–3.5 ppm for N-CH₂ groups). Aromatic protons from the benzoate moiety appear at δ ~7.2–8.0 ppm .
  • IR : Stretching vibrations for ester C=O (~1720 cm⁻¹) and piperidine N-H (~3300 cm⁻¹, if protonated) are critical markers.
  • Mass Spectrometry : Molecular ion peaks (M⁺) should align with the compound’s molecular weight (e.g., C₁₄H₁₉NO₂: 233.14 g/mol).

Advanced Research Questions

Q. How does the spatial orientation of the piperidine ring in this compound influence its reactivity in nucleophilic or catalytic reactions?

  • Methodological Answer : The equatorial vs. axial positioning of substituents on the piperidine ring can sterically hinder or facilitate reactions. For example, in SN2 reactions, axial leaving groups may exhibit slower kinetics due to steric crowding. Computational modeling (e.g., DFT calculations) paired with experimental kinetic studies under varying solvents (polar vs. nonpolar) can elucidate steric/electronic effects. Comparative studies with analogs (e.g., Ethyl 4-(dimethylamino)benzoate) show that bulky substituents reduce reactivity in photopolymerization initiator systems .

Q. What experimental strategies can resolve contradictions in reported synthetic yields of this compound derivatives under varying reaction conditions?

  • Methodological Answer :

  • Controlled Variable Testing : Systematically alter solvent polarity (e.g., dioxane vs. THF), temperature (room temp vs. reflux), and stoichiometry (e.g., excess hydrazine hydrate). For example, achieved higher yields using dioxane as the solvent for hydrazine reactions .
  • Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., incomplete deamination or ester hydrolysis).
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) may improve selectivity.

Q. How does this compound compare to structurally similar amines (e.g., Ethyl 4-(dimethylamino)benzoate) in photopolymerization applications?

  • Methodological Answer : In resin cements, this compound’s secondary amine group may exhibit slower radical initiation compared to tertiary amines like Ethyl 4-(dimethylamino)benzoate due to reduced electron-donating capacity. Degree of conversion (DC) can be quantified via FTIR by monitoring C=C bond depletion at ~1630 cm⁻¹. shows tertiary amines achieve ~75% DC vs. ~60% for secondary amines under identical conditions .

Q. What crystallographic approaches are suitable for determining the solid-state structure of this compound, and how does crystal packing affect its physicochemical properties?

  • Methodological Answer : Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) is ideal. Key parameters include hydrogen bonding between the piperidine N-H and ester carbonyl groups, which influence melting point and solubility. highlights successful SXRD analysis of related benzoate derivatives, emphasizing the importance of slow evaporation in crystal growth .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.